N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide
Description
N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a 4-methoxybenzenesulfonyl group at the 1-position and a 4-isopropoxybenzamide moiety at the 6-position. The sulfonyl and benzamide substituents enhance molecular interactions, influencing solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5S/c1-18(2)33-23-9-6-19(7-10-23)26(29)27-21-8-15-25-20(17-21)5-4-16-28(25)34(30,31)24-13-11-22(32-3)12-14-24/h6-15,17-18H,4-5,16H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLLPDYHVVQKHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects, supported by research findings and case studies.
- Molecular Formula : C26H28N2O5S
- Molecular Weight : 480.6 g/mol
- CAS Number : 946335-86-0
1. Anti-inflammatory Activity
Research has shown that compounds similar to this compound exhibit potent anti-inflammatory effects. For instance:
- Study Findings : A study evaluated various sulfonamide derivatives for their ability to inhibit carrageenan-induced rat paw edema. Compounds demonstrated significant reduction in swelling, with some achieving up to 94% inhibition at certain concentrations .
2. Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6.72 mg/mL |
| Staphylococcus aureus | 6.63 mg/mL |
| Pseudomonas aeruginosa | 6.67 mg/mL |
| Salmonella typhi | 6.45 mg/mL |
| Candida albicans | 6.63 mg/mL |
In these studies, the compound exhibited strong activity against Gram-positive and Gram-negative bacteria as well as fungi .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies:
- Acetylcholinesterase (AChE) Inhibition : Compounds similar to the target molecule have shown significant inhibition of AChE, which is crucial for treating neurodegenerative diseases such as Alzheimer's .
- Urease Inhibition : The sulfonamide group is known for its urease inhibitory activity, which is beneficial in managing urinary tract infections and related conditions .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving rat models, the administration of related sulfonamide compounds resulted in a marked decrease in inflammation markers. The compounds were tested at various dosages over a period of time, demonstrating a dose-dependent response in reducing edema .
Case Study 2: Antimicrobial Spectrum
A series of tests were conducted on different bacterial strains to assess the antimicrobial efficacy of the compound. The results indicated that while some strains showed moderate resistance, others were highly susceptible, indicating the need for further optimization of the chemical structure to enhance activity across a broader spectrum .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The target compound’s structural uniqueness lies in its substituents:
- 4-(Propan-2-yloxy)benzamide : The isopropoxy group increases lipophilicity compared to methoxy or halogenated analogs, which may influence membrane permeability.
Key Analogs from Literature:
Preparation Methods
Synthesis of 1,2,3,4-Tetrahydroquinolin-6-amine
The tetrahydroquinoline core is synthesized via hydrogenation of 6-nitroquinoline under catalytic conditions. A representative protocol involves:
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitro reduction | H₂ (4 MPa), Pd/C (30 mg), MeOH, 50°C, 24h | 92% | |
| Purification | Crystallization (EtOAc/hexane) | - |
This method leverages heterogeneous catalysis, ensuring scalability and minimal byproduct formation.
Preparation of 4-(Propan-2-yloxy)benzoic Acid
Synthesized via O-alkylation of 4-hydroxybenzoic acid with isopropyl bromide:
The alkylation proceeds efficiently under phase-transfer conditions, as demonstrated in analogous syntheses.
Sulfonylation of Tetrahydroquinoline Amine
N-Sulfonyl Protection Strategy
The amine group undergoes sulfonylation using 4-methoxybenzenesulfonyl chloride under basic conditions:
| Reagent | Equiv. | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|---|
| 4-Methoxybenzenesulfonyl chloride | 1.2 | DCM | 0°C→RT | 6h | 85% |
| Base | Et₃N (2.5) | - | - | - | - |
Notably, Preyssler heteropolyacid catalysts (e.g., H₁₄[NaP₅W₃₀O₁₁₀]) enhance reaction efficiency in analogous sulfonylation reactions, offering recyclability and reduced side reactions.
Amide Bond Formation
Activation of 4-(Propan-2-yloxy)benzoic Acid
The carboxylic acid is activated via chlorination or in situ coupling reagents :
Method A (Chlorination):
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Acid chloride | SOCl₂, reflux | 2h | 95% |
Method B (Coupling Reagents):
| Reagents | Solvent | Temp. | Yield |
|---|---|---|---|
| EDCl/HOBt | DMF | RT | 89% |
Coupling with N-Sulfonyl Tetrahydroquinoline Amine
The activated benzoyl species reacts with the sulfonylated amine:
Catalytic Innovations and Process Optimization
Role of Heteropolyacid Catalysts
Silica-supported Preyssler catalysts (e.g., PASiO₂40) enable Pictet-Spengler-type cyclizations at 70°C with 0.5 mol% loading, achieving >90% yields in tetrahydroquinoline syntheses. Adaptation to the target molecule’s sulfonylation step could reduce reaction times by 40% compared to traditional bases.
Continuous-Flow Synthesis
Microreactor systems improve heat/mass transfer in exothermic steps (e.g., sulfonylation), as validated in benzamide syntheses. A proposed flow setup:
| Stage | Reactor Type | Residence Time |
|---|---|---|
| Sulfonylation | Tubular (70°C) | 30min |
| Amidation | Packed-bed (EDCl/HOBt) | 45min |
This approach minimizes decomposition of thermally labile intermediates.
Analytical Characterization
Critical quality attributes are verified via:
Challenges and Mitigation Strategies
Byproduct Formation in Sulfonylation
Over-sulfonylation is suppressed by:
-
Strict stoichiometric control (1.2 equiv sulfonyl chloride)
-
Low-temperature addition (0°C)
Q & A
Basic: What are the critical steps in synthesizing N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves sequential functionalization of the tetrahydroquinoline core. Key steps include:
- Sulfonylation : Reacting the tetrahydroquinoline intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .
- Benzamide Coupling : Using carbodiimide-based coupling reagents (e.g., EDC/HOBt) to attach 4-(propan-2-yloxy)benzoic acid to the amine group of the tetrahydroquinoline .
Optimization Strategies :
Advanced: How can conflicting biological activity data for sulfonamide-tetrahydroquinoline hybrids be systematically analyzed?
Methodological Answer:
Discrepancies in biological data often arise from:
- Assay Variability : Differences in enzyme isoforms (e.g., neuronal vs. inducible nitric oxide synthase) can alter inhibitory potency. Validate target specificity using isoform-selective assays .
- Solubility Effects : Poor aqueous solubility may reduce apparent activity. Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC .
- Metabolic Interference : Hepatic microsome studies can identify metabolites that may interfere with activity measurements .
Resolution Workflow :- Replicate assays under standardized conditions (pH, temperature, cofactors).
- Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic assays) .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the sulfonyl and benzamide groups. Key signals include:
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .
- HPLC-PDA : Assess purity (>98%) using a C18 column (MeCN/H₂O gradient) and monitor λmax ≈ 260 nm (aromatic π→π* transitions) .
Advanced: How can molecular docking and QSAR models improve the selectivity of this compound for kinase targets?
Methodological Answer:
- Docking Workflow :
- Generate 3D conformers using molecular dynamics (e.g., AMBER).
- Dock into kinase ATP-binding pockets (e.g., PDB 1ATP) with AutoDock Vina, focusing on hydrogen bonds with hinge regions .
- QSAR Optimization :
- Descriptors : Include logP, polar surface area, and sulfonyl group geometry.
- Model Validation : Use leave-one-out cross-validation (R² > 0.8) to prioritize derivatives with enhanced selectivity .
- Experimental Validation : Test top candidates in kinase panels (e.g., Eurofins KinaseProfiler) to confirm predicted selectivity .
Basic: What are the stability challenges for this compound under physiological conditions, and how can they be mitigated?
Methodological Answer:
- Hydrolysis Susceptibility : The sulfonamide and benzamide groups may degrade in acidic/alkaline conditions.
- Photodegradation : Protect from UV light using amber vials .
Advanced: How can metabolic stability and cytochrome P450 interactions be evaluated preclinically?
Methodological Answer:
- In Vitro Models :
- In Silico Tools : Use SwissADME to predict CYP liabilities and prioritize derivatives with lower topological polar surface area (<140 Ų) .
Basic: What in vitro assays are recommended for initial assessment of biological activity?
Methodological Answer:
- Enzyme Inhibition :
- Cell-Based Assays :
- Anti-proliferative activity: Use MTT assay in cancer cell lines (e.g., HCT-116) with IC₅₀ determination .
- Membrane Permeability : Caco-2 monolayer assay to predict oral bioavailability (Papp >1×10⁻⁶ cm/s) .
Advanced: What strategies address low solubility in aqueous buffers during biological testing?
Methodological Answer:
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) via emulsion-solvent evaporation .
- Prodrug Design : Introduce phosphate esters at the 4-(propan-2-yloxy) group to enhance hydrophilicity .
- Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) to maintain solubility without cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
